(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[(2S)-1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-17(25-33(29,30)14-8-18-5-3-2-4-6-18)22(28)27-11-9-26(10-12-27)15-20-23-21(24-31-20)19-7-13-32-16-19/h2-8,13-14,16-17,25H,9-12,15H2,1H3/b14-8+/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIDRVRCHSRCBN-AAKUMTKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide is a novel synthetic derivative that combines oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 487.6 g/mol. The structure features a phenylethenesulfonamide core linked to a piperazine ring substituted with a thiophene-containing oxadiazole.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₄S₂ |
| Molecular Weight | 487.6 g/mol |
| CAS Number | 1214874-29-9 |
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For instance, a study on related oxadiazole derivatives indicated that they acted as potent agonists for PPAR-alpha, which is implicated in various cancer pathways. The compound exhibited an EC50 value ranging from 0.23 to 0.83 μM against PPAR-alpha, suggesting its potential in modulating cancer cell proliferation .
In vitro assays using different cancer cell lines have shown that oxadiazole derivatives can effectively inhibit tumor growth. For example, compounds similar to the target compound were tested against SK-HEP-1 (liver cancer) and DU 145 (prostate cancer) cell lines, with IC50 values indicating promising anticancer activity .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Kinases : The oxadiazole moiety has been linked to inhibition of key kinases involved in cancer progression such as EGFR and VEGFR .
- Modulation of PPAR-alpha : By acting as an agonist for PPAR-alpha, the compound may influence metabolic pathways that are altered in cancer cells .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of (E)-N-[(2S)-1-Oxo...] can be influenced by various structural modifications:
- Substitution on the Oxadiazole Ring : Variations in substituents on the thiophene or piperazine rings can enhance or reduce activity.
- Linker Length and Composition : The nature and length of the linker between the oxadiazole and other functional groups can significantly affect binding affinity and selectivity towards target proteins.
Case Studies
A detailed investigation into similar compounds has revealed significant findings:
- Compound VI : A derivative showed strong inhibitory activity against focal adhesion kinase (FAK) with an IC50 value indicating high potency .
- Combination Therapies : Some studies explored the effectiveness of combining oxadiazole derivatives with traditional chemotherapeutics, noting synergistic effects that enhance overall efficacy against resistant cancer cell lines .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocycle Impact : Replacement of 1,2,4-oxadiazole (target compound) with 1,2,3-thiadiazole (Compound in ) reduces electronegativity but enhances metabolic stability, correlating with improved anticancer potency .
Piperazine vs.
Sulfonamide vs. Acetamide : The sulfonamide group in the target compound and improves target binding affinity over acetamide derivatives (e.g., ), as seen in protease inhibition assays .
Computational Similarity Analysis
Using Tanimoto and Dice similarity coefficients (MACCS fingerprints) :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-3-carboxamide derivatives with hydroxylamine .
- Step 2 : Piperazine functionalization using alkylation or reductive amination, often employing reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et3N in THF .
- Step 3 : Sulfonamide coupling under anhydrous conditions, followed by purification via silica gel chromatography (e.g., 60–70% ethyl acetate/hexane gradient) .
- Characterization : Intermediates are validated using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the stereochemical integrity of the (2S)-propan-2-yl moiety?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with a hexane/isopropanol (80:20) mobile phase to resolve enantiomers .
- Optical Rotation : Compare observed [α]D<sup>25</sup> values against literature data for (S)-configured analogs .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., piperazine derivatives) to confirm absolute configuration .
Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with structural homology to known oxadiazole-binding domains (e.g., EGFR, VEGFR) .
- Assay Design :
- In vitro kinase inhibition : Use ADP-Glo™ kinase assay with ATP concentrations near Km (e.g., 10 µM ATP for EGFR).
- Cellular assays : Measure IC50 in cancer cell lines (e.g., HCT-116) using MTT viability assays .
- Control Compounds : Include staurosporine (pan-kinase inhibitor) and structure-activity relationship (SAR) analogs for comparison .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR) using AMBER or GROMACS. Analyze binding free energy via MM-PBSA calculations .
- Docking vs. Experimental Discrepancies : If docking scores (e.g., AutoDock Vina) conflict with experimental IC50, evaluate protonation states of the piperazine moiety (pKa ~6.5) under assay pH conditions .
- Metadynamics : Probe conformational flexibility of the thiophene-oxadiazole core to identify non-canonical binding poses .
Q. What strategies optimize reaction yields during the synthesis of the 1,2,4-oxadiazole-piperazine intermediate?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF for improved solubility of polar intermediates (yield increase from 45% to 68%) .
- Catalysis : Use ZnCl2 (5 mol%) to accelerate cyclocondensation of nitrile and hydroxylamine .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, maintaining >90% purity .
Q. How can researchers address discrepancies in <sup>1</sup>H NMR spectra between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed sulfonamide or oxidized thiophene derivatives) .
- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., NH in piperazine) by comparing D2O-shaken vs. standard NMR samples .
- Variable Temperature NMR : Resolve dynamic effects (e.g., piperazine ring flipping) by acquiring spectra at 25°C and −40°C .
Q. What in silico tools predict metabolic stability of the sulfonamide moiety in preclinical models?
- Methodological Answer :
- CYP450 Metabolism Prediction : Use StarDrop’s P450 module to identify vulnerable sites (e.g., N-methylation of piperazine) .
- Physicochemical Profiling : Calculate logP (e.g., 3.2 via ACD/Labs) and polar surface area (PSA >90 Ų) to estimate membrane permeability .
- MetaSite : Simulate Phase I/II metabolism pathways (e.g., sulfonamide cleavage by sulfotransferases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
